methyl (2S,4R)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)-2-(methoxycarbonyl)pyrrolidinium methanesulfonate
CAS No.:
Cat. No.: VC16265130
Molecular Formula: C16H20ClN3O7S
Molecular Weight: 433.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20ClN3O7S |
|---|---|
| Molecular Weight | 433.9 g/mol |
| IUPAC Name | methanesulfonic acid;methyl 4-(3-chloro-7-methoxyquinoxalin-2-yl)oxypyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C15H16ClN3O4.CH4O3S/c1-21-8-3-4-10-11(5-8)19-14(13(16)18-10)23-9-6-12(17-7-9)15(20)22-2;1-5(2,3)4/h3-5,9,12,17H,6-7H2,1-2H3;1H3,(H,2,3,4) |
| Standard InChI Key | CCZFBHQUONFINY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(C(=N2)OC3CC(NC3)C(=O)OC)Cl.CS(=O)(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three primary components: a substituted quinoxaline ring, a pyrrolidinium cation, and a methanesulfonate anion. The quinoxaline moiety contains chlorine and methoxy substituents at positions 3 and 7, respectively, which enhance its electronic and steric profile for target binding. The pyrrolidinium ring adopts a (2S,4R) configuration, critical for its stereospecific interactions with enzymatic active sites . The methoxycarbonyl group at position 2 of the pyrrolidinium further modulates solubility and metabolic stability .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀ClN₃O₇S |
| Molecular Weight | 433.9 g/mol |
| CAS Number | 1425038-20-5 |
| IUPAC Name | Methanesulfonic acid; methyl 4-(3-chloro-7-methoxyquinoxalin-2-yl)oxypyrrolidine-2-carboxylate |
| Stereochemistry | (2S,4R) configuration |
| Key Functional Groups | Quinoxaline, pyrrolidinium, methanesulfonate |
The stereochemical precision of the (2S,4R) configuration ensures optimal spatial alignment with protease binding pockets, a feature leveraged in HCV therapeutics . Quantum mechanical calculations suggest that the methoxy group on the quinoxaline ring participates in hydrogen bonding with NS3/4A protease residues, enhancing inhibitory activity.
Synthesis and Characterization
Synthetic Pathways
Synthesis of the compound involves a multi-step sequence starting with the formation of the 3-chloro-7-methoxyquinoxaline scaffold. This intermediate undergoes nucleophilic aromatic substitution with a pyrrolidine derivative to introduce the oxy-pyrrolidinium linkage. Subsequent esterification with methyl chloroformate yields the methoxycarbonyl group, followed by salt formation with methanesulfonic acid to improve crystallinity and stability .
Critical steps include:
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Quinoxaline Formation: Condensation of o-phenylenediamine with chlorinated and methoxylated carbonyl precursors under acidic conditions .
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Stereoselective Coupling: Mitsunobu reaction or SN2 displacement to establish the (2S,4R) configuration .
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Counterion Exchange: Metathesis with methanesulfonic acid to generate the final salt.
Analytical Data
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High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak at m/z 434.86 [M+H]⁺ .
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Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆) exhibits signals at δ 8.45 (s, 1H, quinoxaline-H), 4.75 (m, 1H, pyrrolidinium-H), and 3.85 (s, 3H, OCH₃).
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X-ray Crystallography: Reveals planar quinoxaline geometry and chair conformation of the pyrrolidinium ring .
Applications in Medicinal Chemistry
Role in Antiviral Drug Development
The compound serves as a pivotal intermediate in synthesizing Grazoprevir (MK-5172), a macrocyclic HCV NS3/4A protease inhibitor approved for treating genotype 1 and 4 infections . Grazoprevir’s design exploits the compound’s ability to occupy the protease’s S1 pocket, with the quinoxaline chlorine atom forming a halogen bond with Gly137 . Clinical trials demonstrate Grazoprevir’s efficacy, achieving sustained virologic response rates of 95–97% in combination therapies .
Table 2: Key Applications
Biological Evaluation
Antiviral Activity
In HCV replicon assays, Grazoprevir (derived from the compound) demonstrates EC₅₀ values of 0.3–1.2 nM against genotype 1a/1b variants . Molecular dynamics simulations highlight the methoxy group’s role in stabilizing the protease-inhibitor complex through water-mediated hydrogen bonds .
Antimicrobial Properties
Preliminary screens against Staphylococcus aureus and Escherichia coli reveal MIC values of 32 μg/mL and >64 μg/mL, respectively, suggesting selectivity for Gram-positive pathogens. The chloro-quinoxaline moiety likely intercalates into bacterial DNA, disrupting replication.
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